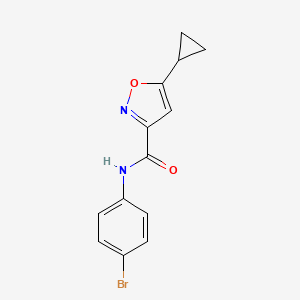

![molecular formula C14H10ClF3N4O B5524572 6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” belongs to a class of organic compounds known as triazolopyrimidines, which are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole ring fused to a pyrimidine ring. It also contains a trifluoromethyl group (-CF3), a chlorobenzyl group, and a methyl group (-CH3). The presence of these groups can significantly influence the compound’s chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, the trifluoromethyl group is known to be quite reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Heteroaromatization and Derivative Synthesis

Research has led to the development of novel [1,2,4]triazolopyrimidine-13-ones and related compounds via reactions with a variety of reagents. These studies have emphasized the versatility of triazolopyrimidines in heteroaromatization reactions, contributing to the synthesis of new chemical entities with potential for further investigation in various scientific domains (El-Agrody et al., 2001).

Antimicrobial Activity

Some derivatives of triazolopyrimidines have been synthesized and tested for their antimicrobial activity. This research indicates the potential of these compounds in the development of new antimicrobial agents, highlighting their scientific applications beyond their structural interest (Komykhov et al., 2017).

Pharmacological Applications

Anticancer Activity

Triazolopyrimidines have been investigated for their unique mechanism of action as anticancer agents, showing promise in inhibiting tubulin polymerization in vitro. Such studies underline the potential therapeutic applications of these compounds in cancer treatment, demonstrating a significant area of scientific research applications (Zhang et al., 2007).

Antitumor Activity

The novel structures within the triazolopyrimidine class have been studied for their in vivo antitumor activity, showing efficacy in various models of human cancer. This research provides valuable insights into the potential use of these compounds in developing new antitumor therapies (Beyer et al., 2008).

Chemical Characterization and Reactions

Spectroscopic Characterization and Crystal Structure

Studies have focused on the synthesis, crystal structure, and spectroscopic characterization of triazolopyrimidine derivatives, contributing to the understanding of their chemical properties and potential for various scientific applications (Lahmidi et al., 2019).

Supramolecular Chemistry

Research into pyrimidine derivatives has explored their suitability as ligands for co-crystallization, leading to the formation of novel hydrogen-bonded supramolecular assemblies. This area highlights the application of triazolopyrimidines in the field of supramolecular chemistry and materials science (Fonari et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

6-[(3-chlorophenyl)methyl]-5-methyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF3N4O/c1-7-10(6-8-3-2-4-9(15)5-8)11(23)22-13(19-7)20-12(21-22)14(16,17)18/h2-5H,6H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTMGHQYJVNYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)